molecular formula C21H20N2O3 B413163 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide

Cat. No.: B413163
M. Wt: 348.4g/mol
InChI Key: YTBLYGPMWHHOSA-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide typically involves the condensation of 2,2-diphenylacetic acid with 5-methylfurfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide is unique due to its combination of a furan ring and a diphenylacetamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4g/mol

IUPAC Name

2-hydroxy-N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C21H20N2O3/c1-15-13-14-19(26-15)16(2)22-23-20(24)21(25,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,25H,1-2H3,(H,23,24)/b22-16-

InChI Key

YTBLYGPMWHHOSA-JWGURIENSA-N

Isomeric SMILES

CC1=CC=C(O1)/C(=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/C

SMILES

CC1=CC=C(O1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

CC1=CC=C(O1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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